Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
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Overview
Description
ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrans. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system, an ethyl ester group, and a toluidinoacetylamino substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyran Ring: This can be achieved through the condensation of a thiophene derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethyl Ester Group: This step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Attachment of the Toluidinoacetylamino Group: This step involves the acylation of the amine group with 4-toluidine and acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine or ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acetic anhydride, acetyl chloride, various nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thienopyran Derivatives: These compounds share the thienopyran ring system and may have similar chemical and biological properties.
Toluidinoacetylamino Derivatives: Compounds with the toluidinoacetylamino group may exhibit similar biological activities.
Ethyl Ester Derivatives: Compounds with ethyl ester groups may have similar reactivity and chemical properties.
Properties
CAS No. |
6065-80-1 |
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Molecular Formula |
C21H26N2O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-5-26-20(25)18-15-10-21(3,4)27-12-16(15)28-19(18)23-17(24)11-22-14-8-6-13(2)7-9-14/h6-9,22H,5,10-12H2,1-4H3,(H,23,24) |
InChI Key |
QWCDIRXCUVZPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CNC3=CC=C(C=C3)C |
Origin of Product |
United States |
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